molecular formula C21H25N3O3S B2457821 N-(2-((4-phenylpiperazin-1-yl)sulfonyl)ethyl)cinnamamide CAS No. 897621-35-1

N-(2-((4-phenylpiperazin-1-yl)sulfonyl)ethyl)cinnamamide

Cat. No.: B2457821
CAS No.: 897621-35-1
M. Wt: 399.51
InChI Key: JNXHCFJGWQBNAY-VAWYXSNFSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

“N-(2-((4-phenylpiperazin-1-yl)sulfonyl)ethyl)cinnamamide” is a complex organic compound. It contains a phenylpiperazine moiety, which is often found in pharmaceutical drugs due to its ability to bind to various receptors in the body . The compound also contains a sulfonamide group, which is a common feature in many antibiotics .


Chemical Reactions Analysis

The chemical reactions involving this compound would depend on the conditions and reagents used. Phenylpiperazines can undergo various reactions including alkylation, acylation, and substitution .

Future Directions

The future research directions could involve studying the biological activity of this compound and its potential uses in medicine. Given the presence of the phenylpiperazine and sulfonamide groups, it could be studied for potential use as a pharmaceutical drug .

Properties

IUPAC Name

(E)-3-phenyl-N-[2-(4-phenylpiperazin-1-yl)sulfonylethyl]prop-2-enamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C21H25N3O3S/c25-21(12-11-19-7-3-1-4-8-19)22-13-18-28(26,27)24-16-14-23(15-17-24)20-9-5-2-6-10-20/h1-12H,13-18H2,(H,22,25)/b12-11+
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

JNXHCFJGWQBNAY-VAWYXSNFSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CN(CCN1C2=CC=CC=C2)S(=O)(=O)CCNC(=O)C=CC3=CC=CC=C3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C1CN(CCN1C2=CC=CC=C2)S(=O)(=O)CCNC(=O)/C=C/C3=CC=CC=C3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C21H25N3O3S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

399.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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